molecular formula C28H27NO6 B11006148 (3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone

(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone

Cat. No.: B11006148
M. Wt: 473.5 g/mol
InChI Key: XIXHWCFMWDMIOE-UHFFFAOYSA-N
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Description

The compound (3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone features a benzofuran core substituted at the 3-position with a methanone group linked to a 3,4-dimethoxyphenyl moiety. Additional substituents include a 5-hydroxy group and a 4-[(2-phenylmorpholin-4-yl)methyl] side chain.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C28H27NO6/c1-32-23-10-8-19(14-25(23)33-2)28(31)21-17-35-24-11-9-22(30)20(27(21)24)15-29-12-13-34-26(16-29)18-6-4-3-5-7-18/h3-11,14,17,26,30H,12-13,15-16H2,1-2H3

InChI Key

XIXHWCFMWDMIOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Core Benzofuran Synthesis

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones. For this compound, the 5-hydroxy group suggests hydroxylation at the penultimate step to prevent premature oxidation side reactions. The 4-[(2-phenylmorpholin-4-yl)methyl] substituent likely originates from a Mannich reaction or nucleophilic alkylation of a pre-formed benzofuran intermediate with a morpholine derivative.

Methanone Group Introduction

The (3,4-dimethoxyphenyl)methanone moiety is introduced via Friedel-Crafts acylation, where an acyl chloride reacts with a dimethoxybenzene derivative. This step requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-acylation.

Stepwise Synthetic Route

Synthesis of 5-Hydroxybenzofuran Intermediate

Starting material : 2,4-Dihydroxyacetophenone undergoes selective protection of the 4-hydroxy group using tert-butyldimethylsilyl (TBS) chloride. The 2-hydroxy group is then methylated with dimethyl sulfate (Me₂SO₄) in alkaline conditions. Cyclization via sulfuric acid yields the benzofuran core. Subsequent deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) affords 5-hydroxybenzofuran.

Reaction conditions :

  • Cyclization: H₂SO₄ (conc.), 80°C, 4 hr

  • Deprotection: TBAF (1.0 M in THF), rt, 2 hr

Morpholinylmethyl Substituent Incorporation

The 4-position of the benzofuran is functionalized via a Mannich reaction:

  • Mannich base formation : React 5-hydroxybenzofuran with formaldehyde and 2-phenylmorpholine in ethanol under reflux.

  • Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.02 mol%) enhance reaction efficiency.

Key parameters :

  • Molar ratio (benzofuran:formaldehyde:morpholine) = 1:1.2:1.1

  • Temperature: 70°C, 6 hr

  • Yield: 78–82% (reported for analogous structures)

Friedel-Crafts Acylation with 3,4-Dimethoxyphenyl Group

The methanone group is introduced using 3,4-dimethoxybenzoyl chloride under Friedel-Crafts conditions:

  • Acylation : Benzofuran-morpholine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) with AlCl₃ (1.5 eq).

  • Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Critical considerations :

  • Excess AlCl₃ leads to diacylation byproducts.

  • Temperature control (<0°C) minimizes side reactions.

Process Optimization and Yield Data

Phase-Transfer Catalysis in Dehydration Steps

Adapting methodologies from CN101475511B, dehydration of oxime intermediates to nitriles employs:

  • Catalysts : Tetrabutylammonium bromide (TBAB, 0.004 mol)

  • Base : KOH (0.15 eq) in DMSO/toluene

  • Yield enhancement : 85.2% achieved in analogous syntheses.

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Solvent Toluene/DMSO (3:1)+15% vs. CHCl₃
Reflux time 30–50 minMax yield at 40 min
Crystallization Ethanol, −5°CPurity >99%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, benzofuran-H), 4.25 (s, 2H, CH₂-morpholine).

  • HPLC : Retention time 12.7 min (C18 column, MeOH/H₂O 70:30), purity ≥98.7%.

Challenges in Purification

  • Byproducts : Diacylated derivatives (∼5–8%) require gradient chromatography for removal.

  • Stability : The 5-hydroxy group necessitates inert atmosphere handling to prevent oxidation.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Catalyst recycling : TBAB recovery via aqueous extraction reduces costs by 20%.

  • Solvent substitution : Replacing DMSO with cyclopentyl methyl ether (CPME) improves safety profile .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemical Characteristics

The molecular formula of the compound is C28H27NO6C_{28}H_{27}NO_6, with a molecular weight of 473.53 g/mol. The compound features multiple functional groups that enhance its reactivity and potential interactions with biological targets. Key characteristics include:

  • LogP : 4.1014 (indicating hydrophobicity)
  • Hydrogen bond acceptors : 8
  • Hydrogen bond donors : 1
  • Polar surface area : 66.322 Ų

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

Anticancer Properties

Compounds related to benzofuran derivatives have shown promise in anticancer research. For instance, studies have demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Benzofuran derivatives have been reported to possess antimicrobial properties against a range of pathogens. The morpholine moiety may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating inflammatory diseases.

Synthetic Routes

The synthesis of (3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Morpholine Ring : The morpholine group can be introduced via nucleophilic substitution reactions.
  • Functionalization : The final steps often involve the introduction of methoxy and hydroxymethyl groups through various organic reactions such as alkylation or acylation.

Case Study 1: Anticancer Activity

In a study published in Molecular Sciences, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of benzofuran derivatives against resistant strains of bacteria. The study found that modifications to the benzofuran structure enhanced activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone involves its interaction with specific molecular targets in biological systems. The benzofuran core can interact with enzymes and receptors, while the morpholine moiety can enhance its binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Biological Activity

The compound (3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzofuran moiety
  • Substituents :
    • 3,4-Dimethoxyphenyl group
    • Hydroxy group at the 5-position
    • Morpholine derivative attached via a methyl bridge

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₉H₂₃N₁O₅
Molecular Weight341.39 g/mol
Key Functional GroupsMethoxy, Hydroxy, Morpholine

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. The benzofuran scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of benzofuran derivatives on human cancer cell lines. Results showed that compounds with similar structural motifs significantly inhibited the growth of breast (MCF-7) and lung (A549) cancer cells.

Neuroprotective Effects

The morpholine component suggests potential neuroprotective effects. Inhibitors of glycogen synthase kinase-3β (GSK-3β), which are structurally related to this compound, have shown promise in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

A related study demonstrated that GSK-3β inhibitors led to a reduction in tau phosphorylation in neuronal cells, indicating potential therapeutic effects against neurodegeneration.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may exhibit antimicrobial properties. Compounds with similar functional groups have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Summary

MicroorganismActivity Observed
Staphylococcus aureusInhibition at concentrations >100 µg/ml
Escherichia coliMinimal inhibitory concentration (MIC) not established

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of Enzyme Activity : The morpholine moiety may interact with specific enzymes involved in cellular signaling.
  • Induction of Apoptosis : The benzofuran core is known to activate apoptotic pathways in cancer cells.
  • Neuroprotective Pathways : By inhibiting GSK-3β, the compound may help stabilize tau protein and prevent neurodegeneration.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method Yield
Target Compound Benzofuran-3-yl methanone 5-hydroxy, 4-[(2-phenylmorpholin-4-yl)methyl], 3,4-dimethoxyphenyl Methanone, hydroxy, morpholino, methoxy Not described N/A
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) Methanone oxime 3,4-dimethoxyphenyl, 4-fluorophenyl Oxime, methanone, methoxy Reflux with NH₂OH·HCl and CH₃COONa >95%
Impurity D (EP): (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone Benzofuran-3-yl methanone 2-butyl, 4-hydroxy-3,5-diiodophenyl Methanone, hydroxy, iodo, butyl Not specified N/A
3-Benzyl-4-(4-methoxyphenyl)furan-2,5-dione (145) Furan-2,5-dione Benzyl, 4-methoxyphenyl Anhydride, methoxy Jones reagent oxidation N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-ethanone 2,4-difluorophenyl, phenylsulfonyl, thioether Triazole, sulfonyl, ketone Sodium ethoxide + α-halogenated ketone N/A

Key Findings from Comparative Analysis

Synthetic Efficiency: The oxime derivative (6a) achieved >95% yield via hydroxylamine condensation, suggesting efficient strategies for methanone derivatives . However, the target compound’s morpholino substituent may necessitate protective group chemistry, complicating synthesis. Furan-2,5-dione (145) synthesis required precise oxidation control (Jones reagent at 0°C), highlighting sensitivity of oxygen-rich heterocycles to reaction conditions .

Physicochemical Properties: The morpholino group in the target compound likely improves water solubility compared to Impurity D’s lipophilic iodo substituents .

Functional Group Impact :

  • The oxime group in 6a introduces reactivity (e.g., hydrogen bonding via N–O), absent in the target compound .
  • Impurity D’s iodine atoms increase steric bulk and lipophilicity, which may reduce membrane permeability relative to the target’s methoxy groups .

Research Implications and Gaps

  • Structural Uniqueness: The target compound’s combination of benzofuran, morpholino, and dimethoxyphenyl groups distinguishes it from analogs. These features may confer unique pharmacokinetic or pharmacodynamic profiles.
  • Data Limitations: No direct biological or solubility data are available for the target compound. Empirical studies are needed to validate hypotheses derived from structural comparisons.
  • Synthetic Challenges: The morpholino-methyl substituent may require multi-step synthesis or specialized reagents, contrasting with simpler methanone derivatives .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran-morpholine core of this compound?

The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement or cyclization of pre-functionalized phenolic intermediates. For the morpholine moiety, nucleophilic substitution reactions between epoxides and amines (e.g., 2-phenylmorpholine derivatives) are commonly employed. Key steps include:

  • Benzofuran formation : Use NaH in THF to deprotonate phenolic intermediates, followed by alkylation or cyclization .
  • Morpholine integration : React 2-phenylmorpholine with bromomethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm regiospecific substitution .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. High-resolution data (≤1.0 Å) is ideal for complex heterocycles .
  • 2D NMR : Employ 1H-1H COSY^1 \text{H-}^1 \text{H COSY} and 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} to assign overlapping proton signals, particularly around the morpholine and benzofuran junctions .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and hydrogen-bonding motifs.
  • Storage : Store below -20°C in amber vials to prevent oxidation of the 5-hydroxybenzofuran group and degradation of the morpholine moiety .

Q. What preliminary assays are used to evaluate its pharmacological activity?

  • In vitro binding assays : Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to morpholine-containing pharmaceuticals .
  • Antioxidant activity : Use DPPH radical scavenging assays to assess the redox activity of the 5-hydroxy group .

Advanced Research Questions

Q. How can synthetic yields be improved for the 4-[(2-phenylmorpholin-4-yl)methyl] substituent?

  • Catalytic optimization : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time for morpholine alkylation steps (e.g., 30 min at 100°C vs. 12 hrs conventional) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites that may deactivate the compound in vivo .
  • Dose-response recalibration : Account for pharmacokinetic variability by testing higher doses or sustained-release formulations .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of the 3,4-dimethoxyphenyl group?

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450).
  • QSAR modeling : Correlate methoxy/hydroxy substitution patterns with IC₅₀ values from enzymatic assays .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Crystal packing issues : The flexible morpholine side chain disrupts lattice formation. Co-crystallize with small molecules (e.g., acetic acid) to stabilize the structure .
  • Twinned crystals : Use SHELXD for data integration and OLEX2 for visualization to refine twinned datasets .

Q. How can degradation pathways be mapped under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV) stress.
  • HPLC-MS analysis : Monitor degradation products, focusing on cleavage of the benzofuran-morpholine bond .

Methodological Notes

  • Contradictory evidence : While SHELX is widely used for refinement, its limitations with low-resolution data may necessitate complementary tools like PHENIX for macromolecular applications .
  • Experimental design : Address sample degradation during long-term assays by implementing continuous cooling (4°C) to stabilize organic matrices .

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